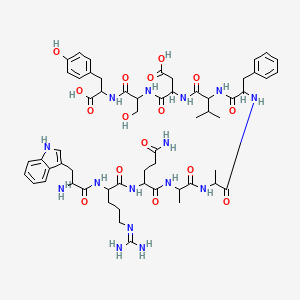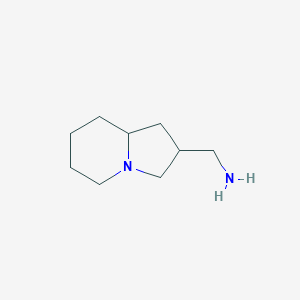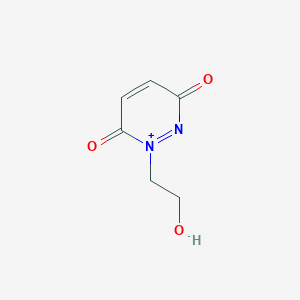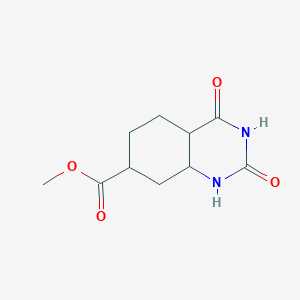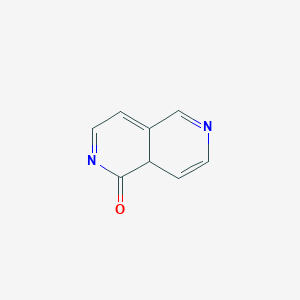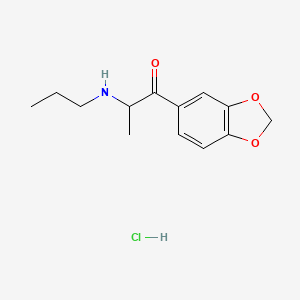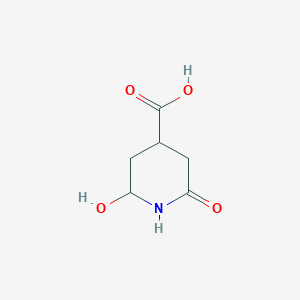
5-Bromo-3-methylidenepyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-methylidenepyrazin-2-one is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of a bromine atom and a methylidene group in this compound makes it particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylidenepyrazin-2-one typically involves the bromination of a pyrazine derivative. One common method includes the reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester with N-bromosuccinimide (NBS) in the presence of an initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical mechanism, resulting in the bromination of the methyl group on the pyrazine ring .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using scalable reaction conditions. The use of palladium-catalyzed Suzuki cross-coupling reactions has been reported for the efficient synthesis of similar pyrazine derivatives . This method allows for the production of the compound in moderate to good yields, making it suitable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-methylidenepyrazin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylidene group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted pyrazine derivatives, carbonyl compounds, and dihydropyrazine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-methylidenepyrazin-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 5-Bromo-3-methylidenepyrazin-2-one involves its interaction with specific molecular targets. The bromine atom and the methylidene group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-2-methylpyridine
- 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Bromo-3-methylidenepyrazin-2-one is unique due to the presence of both a bromine atom and a methylidene group on the pyrazine ring. This combination enhances its reactivity and makes it a versatile intermediate for various chemical transformations.
Eigenschaften
Molekularformel |
C5H3BrN2O |
|---|---|
Molekulargewicht |
186.99 g/mol |
IUPAC-Name |
5-bromo-3-methylidenepyrazin-2-one |
InChI |
InChI=1S/C5H3BrN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H2 |
InChI-Schlüssel |
OYTBEOAPDVVLIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(=O)N=CC(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
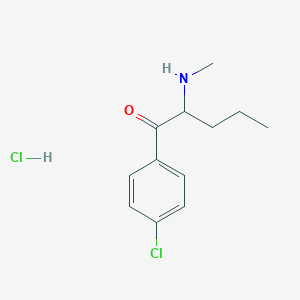
![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)


